molecular formula C10H21ClN2O2 B8015055 rel-tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate hydrochloride

rel-tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate hydrochloride

Cat. No.: B8015055
M. Wt: 236.74 g/mol
InChI Key: RYHBULZGXHADRD-SCLLHFNJSA-N
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Description

rel-tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate hydrochloride is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with a suitable cyclopentylamine derivative under controlled conditions. The reaction is often catalyzed by palladium and requires specific solvents such as 1,4-dioxane . The process may also involve the use of bases like cesium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

rel-tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, cesium carbonate, and solvents like 1,4-dioxane . The reaction conditions are typically controlled to ensure the desired product is obtained with high purity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the palladium-catalyzed synthesis of N-Boc-protected anilines is a common reaction involving tert-butyl carbamate .

Scientific Research Applications

Chemistry

In chemistry, rel-tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate hydrochloride is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position .

Biology

In biological research, this compound is used to study the effects of various chemical modifications on biological systems. It serves as a model compound for understanding the interactions between small molecules and biological targets.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of new drugs targeting specific molecular pathways.

Industry

In the industrial sector, this compound is used in the production of various chemical intermediates. Its unique properties make it suitable for use in the synthesis of high-value chemicals and materials.

Mechanism of Action

The mechanism of action of rel-tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound may act by inhibiting or activating certain enzymes or receptors, leading to changes in cellular processes. The exact molecular pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rel-tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate hydrochloride is unique due to its specific stereochemistry and the presence of both tert-butyl and carbamate functional groups

Properties

IUPAC Name

tert-butyl N-[(1R,3R)-3-aminocyclopentyl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8;/h7-8H,4-6,11H2,1-3H3,(H,12,13);1H/t7-,8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHBULZGXHADRD-SCLLHFNJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@H](C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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